1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine is an organic compound with the molecular formula C13H27N3O. It is a derivative of piperidine and morpholine, featuring a piperidine ring substituted with a methyl group and a morpholine ring attached via a propyl chain .
Vorbereitungsmethoden
The synthesis of 1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine typically involves the following steps:
Formation of the Propyl Chain: The propyl chain is synthesized by reacting 3-chloropropylamine with morpholine under basic conditions to form N-(3-morpholin-4-yl)propylamine.
Substitution on Piperidine Ring: The N-(3-morpholin-4-yl)propylamine is then reacted with 1-methylpiperidine under acidic conditions to form the final product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced amine form.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Wirkmechanismus
The mechanism of action of 1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine can be compared with similar compounds such as:
N-Methyl-3-morpholin-4-ylpropan-1-amine: Similar structure but lacks the piperidine ring.
1-methyl-2-(4-morpholinyl)ethyl diphenylacetate: Contains a diphenylacetate group instead of the piperidine ring.
4-(1-Piperidin-4-ylethyl)morpholine: Similar structure but with different substitution patterns
These comparisons highlight the unique structural features of this compound, particularly its combination of piperidine and morpholine rings, which contribute to its distinct chemical and biological properties.
Biologische Aktivität
1-Methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine (CAS No. 31631859) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H27N3O
- Molecular Weight : 241.37 g/mol
- Structure : The compound features a piperidine ring, a morpholine moiety, and a methyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. The compound has been studied for its inhibitory effects on certain kinases and neurotransmitter receptors.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential as an inhibitor of protein kinases, which play crucial roles in cellular signaling and regulation.
- Neurotransmitter Modulation : It may affect neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are significant in neuropharmacology.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. The following table summarizes key findings from recent research:
Study | Target | IC50 (μM) | Effect |
---|---|---|---|
PKB | 0.021 | Potent inhibitor with high selectivity over PKA | |
MAO-B | 0.026 | Strong inhibitory activity compared to controls | |
Tumor Xenografts | N/A | Reduced tumor growth in mouse models |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and morpholine components significantly influence the compound's potency and selectivity. For instance, variations in substituents on the piperidine ring can enhance or diminish biological activity.
Notable Findings:
- Piperidine Substituents : Compounds with bulky groups showed reduced activity due to steric hindrance.
- Morpholine Variants : Altering the morpholine ring's position or substituents can significantly impact binding affinity and selectivity for biological targets.
Case Study 1: Neuropharmacological Effects
A recent study investigated the effects of this compound on neurodegenerative models. The results indicated that the compound could potentially mitigate symptoms associated with neurodegenerative diseases by modulating neurotransmitter levels and improving cognitive functions in animal models.
Case Study 2: Antitumor Activity
In vivo studies have demonstrated that this compound effectively inhibits tumor growth in xenograft models. The mechanism appears to involve the inhibition of key signaling pathways that promote cell proliferation and survival.
Eigenschaften
IUPAC Name |
1-methyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-15-7-3-13(4-8-15)14-5-2-6-16-9-11-17-12-10-16/h13-14H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBUAXFQMXMLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.